4-Chlorophenol-13C6
Description
Contextualization of Chlorophenol Research in Environmental and Biological Sciences
Chlorophenols, a class of aromatic organic compounds, are of significant interest to environmental and biological scientists due to their widespread presence as environmental pollutants. epa.govnih.gov They are used as intermediates in the synthesis of dyes, drugs, and pesticides. nih.gov Their persistence in the environment, potential for bioaccumulation, and toxicity to various organisms necessitate a thorough understanding of their fate and effects. epa.gov Research in this area focuses on their distribution in soil and water, their degradation pathways, and their metabolic effects on living organisms. epa.govnih.gov The study of chlorophenols is critical for developing remediation strategies and assessing the risks they pose to ecosystems and human health.
Rationale for Isotopic Labeling in Advanced Chemical Research
Isotopic labeling is a powerful technique that allows researchers to trace the path of molecules through intricate chemical and biological processes. alfa-chemistry.commoravek.com By introducing a "heavy" isotope, such as carbon-13, into a molecule, its mass is altered without significantly changing its chemical properties. medchemexpress.comontosight.ai This mass difference allows for its detection and quantification using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. ontosight.ai This technique is invaluable for a variety of applications, including:
Metabolic Tracing: Following the journey of a compound through metabolic pathways to understand how it is processed by an organism. alfa-chemistry.commoravek.com
Reaction Mechanism Studies: Elucidating the step-by-step process of chemical reactions. symeres.com
Quantitative Analysis: Using the labeled compound as an internal standard for the precise measurement of the unlabeled compound's concentration in a sample. symeres.com
The use of stable isotopes like carbon-13 is particularly advantageous as they are non-radioactive, making them safe for use in a wide range of studies, including those involving biological systems. moravek.com
Specific Significance of 4-Chlorophenol-13C6 in Academic Investigations
This compound serves as a crucial tool in environmental and toxicological research. musechem.com Its primary significance lies in its use as an internal standard for the accurate quantification of 4-chlorophenol (B41353) in environmental samples such as water and soil. smolecule.comisotope.com Because its chemical behavior is nearly identical to that of the unlabeled 4-chlorophenol, it can be added to a sample at a known concentration before analysis. Any loss of the compound during sample preparation or analysis will affect both the labeled and unlabeled forms equally, allowing for precise correction and highly accurate results.
Furthermore, this compound is instrumental in studies investigating the environmental fate and degradation of 4-chlorophenol. musechem.comsmolecule.com Researchers can introduce the labeled compound into a controlled environment (e.g., a soil or water sample) and track its transformation into various byproducts. This helps in identifying degradation pathways, whether they are microbial or photochemical, and in understanding the persistence of this pollutant in the environment. smolecule.comacs.org
Historical Development of Labeled Compound Utilization in Environmental and Biochemical Sciences
The use of isotopes as tracers dates back to the early 20th century, with initial applications focusing on understanding biological processes. solubilityofthings.com The development of the mass spectrometer was a pivotal moment, enabling the detection and quantification of different isotopes. solubilityofthings.com In environmental science, the application of isotopic tracers gained momentum in the mid-20th century, particularly for tracking the movement of water and pollutants. mdpi.com Early studies often utilized radioactive isotopes. However, with advancements in analytical instrumentation, the use of stable isotopes like carbon-13, nitrogen-15 (B135050), and deuterium (B1214612) has become more widespread due to their safety and versatility. symeres.comsolubilityofthings.com The application of lead isotopes, for instance, has been crucial in tracing the sources of lead pollution in the environment. isobarscience.com Over the decades, the synthesis of a wide array of isotopically labeled compounds, including pesticides and industrial chemicals, has provided scientists with powerful tools to investigate the complex interactions between chemicals and the environment. symeres.com
Scope and Objectives of Research Utilizing this compound
Research employing this compound is primarily focused on enhancing our understanding of the environmental behavior of 4-chlorophenol and improving the accuracy of its detection. The key objectives of such research include:
Method Development and Validation: Developing and validating robust analytical methods, often using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), for the sensitive and accurate quantification of 4-chlorophenol in various environmental matrices. mdpi.comisotope.com The labeled compound is essential for ensuring the reliability of these methods.
Environmental Fate and Transport Studies: Investigating the degradation, transformation, and movement of 4-chlorophenol in soil, water, and sediments. smolecule.com By tracing the 13C label, scientists can identify breakdown products and determine the rates of degradation under different environmental conditions. acs.org
Bioaccumulation and Metabolism Studies: Assessing the uptake and metabolic fate of 4-chlorophenol in organisms. While direct dosage studies are outside the scope, understanding how organisms process this compound is crucial for ecotoxicological risk assessment. The use of labeled compounds can help identify metabolites formed within an organism. musechem.com
Source Tracking: In some instances, isotopic labeling can help differentiate between various sources of pollution, although this is a more common application for naturally occurring isotopic variations. isobarscience.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H5ClO |
|---|---|
Molecular Weight |
134.51 g/mol |
IUPAC Name |
4-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol |
InChI |
InChI=1S/C6H5ClO/c7-5-1-3-6(8)4-2-5/h1-4,8H/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
WXNZTHHGJRFXKQ-IDEBNGHGSA-N |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1O)Cl |
Canonical SMILES |
C1=CC(=CC=C1O)Cl |
Origin of Product |
United States |
Synthesis and Characterization of 4 Chlorophenol 13c6
Precursor Selection and Isotopic Enrichment Strategies for Carbon-13
The synthesis of an isotopically labeled compound such as 4-Chlorophenol-13C6, where all six carbon atoms of the aromatic ring are replaced with the carbon-13 isotope, begins with the careful selection of a suitable labeled precursor. musechem.com The high cost and complexity of isotopic labeling demand synthetic routes that are both efficient and high-yielding. nih.gov
A common and logical precursor for a uniformly labeled benzene (B151609) derivative is Benzene-¹³C₆ . Research on the formation of chlorophenols from benzene has shown that the aromatic ring is incorporated directly without fragmentation and recombination, meaning that starting with Benzene-¹³C₆ will result in a chlorophenol with a fully labeled ¹³C₆ ring. researchgate.net Benzene-¹³C₆ is a commercially available starting material, which serves as a versatile intermediate for a variety of labeled polycyclic aromatic hydrocarbons (PAHs). nih.gov
Alternative strategies, while not yielding a uniformly labeled ring, are crucial in the broader field of isotopic labeling and inform general synthetic approaches. One such method involves the late-stage incorporation of a single ¹³C atom. For instance, site-specific labeling of the ipso-carbon of phenols can be achieved through a [5+1] cyclization reaction. chemrxiv.orgresearchgate.net This approach uses a 1,5-dibromo-1,4-pentadiene precursor which reacts with a ¹³C-labeled one-carbon synthon, such as dibenzyl carbonate-[carbonyl-¹³C] . chemrxiv.orgacs.org The labeled dibenzyl carbonate can itself be synthesized from an economical source of carbon-13 like potassium carbonate-¹³C . acs.orgacs.org While this method produces monolabeled phenols, the principles of using readily available isotope sources are broadly applicable.
The primary strategy for obtaining this compound, however, relies on a precursor that is already uniformly enriched with Carbon-13, making Benzene-¹³C₆ the most direct starting point.
Multi-Step Synthetic Pathways for this compound
Synthesizing this compound from Benzene-¹³C₆ involves a multi-step pathway that must be carefully controlled to maximize the incorporation of the expensive isotope into the final product. A plausible and efficient route involves the initial conversion of Benzene-¹³C₆ to Phenol-¹³C₆ , followed by a regioselective chlorination.
A general pathway can be outlined as follows:
Synthesis of Phenol-¹³C₆ : Starting with Benzene-¹³C₆, one established method is the Haworth synthesis, which can be adapted to produce labeled intermediates. nih.gov Another approach could involve the oxidation of an organometallic derivative of Benzene-¹³C₆.
Chlorination of Phenol-¹³C₆ : Once Phenol-¹³C₆ is obtained, it can be chlorinated to introduce the chlorine atom at the desired position. The direct chlorination of phenol (B47542) is a well-known reaction. wikipedia.org To selectively produce the para-isomer (4-chlorophenol), the reaction is preferably carried out in polar solvents. wikipedia.org Direct chlorination of molten phenol, by contrast, tends to favor the formation of 2-chlorophenol. wikipedia.org
An alternative, though potentially more complex, pathway could involve the ipso-hydroxylation of a suitable labeled arylboronic acid. rsc.org This would require the synthesis of 4-chlorophenylboronic acid-¹³C₆ as an intermediate, which would then be hydroxylated to yield the final product.
Optimizing Reaction Conditions for Isotopic Incorporation
Optimizing reaction conditions is critical to prevent the loss of the isotopic label and to ensure high efficiency. nih.gov A common practice is to first develop and optimize the reaction sequence using the inexpensive, unlabeled (natural abundance) analogues of the reactants. nih.gov Once the conditions are established, the synthesis is repeated with the costly labeled materials.
Key parameters that are typically optimized include:
Reactant Ratios and Addition Rates : Adjusting the molar ratios of reactants and controlling the rate of addition can significantly impact the reaction's selectivity and yield, which was demonstrated in the synthesis of labeled benzoylacetonitrile. digitellinc.com
Solvent Selection : The choice of solvent can influence reaction rates and product distribution. For example, the chlorination of phenol to favor the 4-chloro derivative is achieved in polar solvents. wikipedia.org In other syntheses, changing from a mixed aqueous-organic solvent to pure water has been shown to improve both reaction rate and yield. osti.gov
Catalyst Systems : The efficiency of many reactions is dependent on the catalyst. In the synthesis of labeled carbonate synthons, a combination of two phase-transfer catalysts was used to achieve a rapid and reproducible reaction. acs.org
Spectroscopic Characterization Techniques for Synthesized this compound
Following the synthesis, the identity and purity of this compound must be confirmed. A combination of spectroscopic and spectrometric techniques is typically employed for this purpose. The most common methods for the characterization of chlorophenols and their isotopologues include Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. researchgate.netrsc.org
Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the molecular weight of the compound and to confirm its isotopic enrichment. The mass spectrum of this compound will show a molecular ion peak that is 6 mass units higher than its unlabeled counterpart due to the six ¹³C atoms. bmrb.ionih.gov Isotopic dilution using labeled standards is a standard technique for the accurate quantification of chlorophenols in various samples. researchgate.netnemi.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules, providing detailed information about the carbon skeleton and the position of each atom. solubilityofthings.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is indispensable for confirming the successful synthesis and isotopic labeling of this compound. sigmaaldrich.com Both ¹H NMR and ¹³C NMR are utilized. The ¹H NMR spectrum confirms the substitution pattern on the aromatic ring, while the ¹³C NMR spectrum directly probes the carbon backbone where the isotopic labeling has occurred.
For isotopically labeled compounds, NMR is particularly powerful because the label itself can be used as a probe to enhance sensitivity or to reveal structural details that are otherwise inaccessible. sigmaaldrich.com
Carbon-13 NMR Chemical Shifts and Coupling Patterns
The ¹³C NMR spectrum of unlabeled 4-chlorophenol (B41353) typically shows four distinct signals, corresponding to the four chemically non-equivalent carbon atoms in the molecule (C1, C2/C6, C3/C5, and C4). rsc.org The chemical shifts provide information about the electronic environment of each carbon atom.
| Carbon Atom | Chemical Shift (δ) in ppm (Unlabeled 4-Chlorophenol) |
| C1 (-OH) | ~154.2 |
| C4 (-Cl) | ~125.5 |
| C3/C5 | ~129.4 |
| C2/C6 | ~116.6 |
| (Data sourced from literature and may vary slightly based on solvent and conditions) rsc.org |
The ¹³C NMR spectrum of 4-Chlorophenol-¹³C₆ is dramatically different from that of its unlabeled analog. While the chemical shifts of the carbon atoms remain approximately the same, the key distinguishing feature is the presence of extensive ¹³C-¹³C coupling . In the unlabeled compound, the natural abundance of ¹³C is only 1.1%, so the probability of two adjacent ¹³C atoms is negligible, and signals appear as sharp singlets (or doublets if coupled to protons in a ¹H-coupled spectrum).
In the fully labeled this compound, however, every carbon is a ¹³C atom, and therefore, each carbon signal is split by its neighboring ¹³C atoms. This results in complex multiplet patterns for each signal due to one-bond (¹J_CC_), two-bond (²J_CC_), and three-bond (³J_CC_) couplings. The one-bond coupling constants in aromatic rings are large (typically 50-60 Hz), leading to significant splitting. This complex splitting pattern is an unambiguous confirmation that the compound has been uniformly labeled with ¹³C across the aromatic ring. sigmaaldrich.com
Proton NMR Spectral Analysis in Proximity to Labeled Carbons
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a crucial technique for the structural elucidation of organic compounds. In the case of this compound, the ¹H NMR spectrum provides information about the protons on the labeled aromatic ring. The presence of ¹³C nuclei adjacent to the protons influences the spectrum in a predictable manner.
The protons on the aromatic ring of 4-chlorophenol typically appear as a set of multiplets in the aromatic region of the spectrum. For the unlabeled compound, the protons ortho to the hydroxyl group and the protons ortho to the chlorine atom give rise to distinct signals. In a published spectrum of unlabeled 4-chlorophenol in CDCl₃, multiplets were observed at approximately 7.13-7.16 ppm and 6.72-6.75 ppm. rsc.org
A representative, though not experimentally derived for the labeled compound, ¹H NMR data table based on the unlabeled analogue is presented below.
| Proton | Chemical Shift (ppm) | Multiplicity |
| H-2, H-6 | ~7.15 | Doublet |
| H-3, H-5 | ~6.74 | Doublet |
| OH | ~5.08 | Singlet |
Table 1: Representative ¹H NMR Data for 4-Chlorophenol Moiety. Note: This data is based on the unlabeled compound and serves as an illustrative example. Actual spectra for the ¹³C₆-labeled compound may show slight variations and would be subject to the specific experimental conditions. rsc.org
High-Resolution Mass Spectrometry (HRMS) for Isotopic Verification and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of isotopically labeled compounds like this compound. It allows for the precise determination of the mass-to-charge ratio (m/z) of ions, enabling the verification of isotopic enrichment and the confirmation of the labeling position through fragmentation analysis.
HRMS analysis of this compound provides direct evidence of the incorporation of six ¹³C atoms. The molecular weight of unlabeled 4-chlorophenol is approximately 128.556 g/mol . nist.gov With the replacement of six ¹²C atoms with ¹³C atoms, the molecular weight of this compound increases to approximately 134.51 g/mol . lgcstandards.comisotope.com
The mass spectrum will exhibit a molecular ion cluster corresponding to the ¹³C₆-labeled compound. The most abundant ion in this cluster will be at an m/z corresponding to [¹³C₆H₅³⁵ClO]⁻ or [¹³C₆H₅³⁵ClO+H]⁺, depending on the ionization mode. The presence of the chlorine-37 isotope will also result in a characteristic M+2 peak. The high resolution of the instrument allows for the differentiation of these isotopic peaks from potential impurities. The isotopic purity, often specified as >99% for ¹³C enrichment, can be confirmed by the relative intensities of the peaks in the molecular ion cluster. isotope.com
| Ion | Expected m/z (Negative Ion Mode) |
| [¹³C₆H₅³⁵Cl¹⁶O - H]⁻ | ~133.01 |
| [¹³C₆H₅³⁷Cl¹⁶O - H]⁻ | ~135.01 |
Table 2: Expected Molecular Ion Cluster in HRMS for this compound. Note: These are theoretical values. Actual measured values may vary slightly.
Fragmentation analysis in tandem mass spectrometry (MS/MS) can be used to confirm that the ¹³C labels are located on the aromatic ring. By subjecting the molecular ion to collision-induced dissociation, characteristic fragment ions are produced. For this compound, the fragmentation pattern would be expected to show losses of neutral molecules such as CO and HCl from the labeled ring structure.
For instance, in negative ion mode, the [M-H]⁻ ion of 4-chlorophenol can lose a chlorine radical to form a phenoxide-like radical anion. The m/z of the resulting fragment ions will be shifted by six mass units compared to the unlabeled compound, confirming that the core phenolic structure is indeed ¹³C-labeled. Analysis of the fragmentation pattern helps to ensure that the isotopic labels have not been scrambled during the synthesis process.
Infrared (IR) Spectroscopy for Functional Group Identification and Purity Assurance
The characteristic absorptions for 4-chlorophenol include:
A broad O-H stretching band in the region of 3200-3600 cm⁻¹.
C-O stretching vibration, typically observed around 1230 cm⁻¹.
Aromatic C=C stretching vibrations in the range of 1400-1600 cm⁻¹.
A C-Cl stretching vibration, which is expected in the fingerprint region, typically below 800 cm⁻¹.
The substitution of ¹²C with ¹³C will cause a slight redshift (lower frequency) for the vibrations involving the carbon atoms of the ring, such as the C=C and C-O stretching modes. These shifts, although small, can be detected with a high-resolution IR spectrometer and provide further evidence of successful isotopic labeling. The absence of significant unexpected peaks in the spectrum helps to ensure the chemical purity of the synthesized this compound.
| Functional Group | Approximate Wavenumber (cm⁻¹) |
| O-H Stretch | 3200-3600 (broad) |
| Aromatic C-H Stretch | 3000-3100 |
| Aromatic C=C Stretch | 1400-1600 |
| C-O Stretch | ~1230 |
| C-Cl Stretch | < 800 |
Table 3: Typical Infrared Absorption Frequencies for 4-Chlorophenol. Note: These are general ranges and the exact positions can vary. The ¹³C-labeled compound is expected to show slight shifts to lower wavenumbers for carbon-containing functional groups.
Chromatographic Purity Assessment of Synthesized this compound
Chromatographic techniques are essential for determining the purity of a synthesized chemical compound by separating it from any unreacted starting materials, byproducts, or other impurities.
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. 4-Chlorophenol is amenable to GC analysis, often after derivatization to increase its volatility and improve peak shape. osti.gov The purity of synthesized this compound can be effectively assessed using GC, typically coupled with a mass spectrometer (GC-MS) or a flame ionization detector (FID). epa.gov
The GC analysis involves injecting a solution of the synthesized compound into the instrument, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. The retention time, the time it takes for a compound to travel through the column, is a characteristic property of the compound under a given set of conditions (e.g., column type, temperature program, and carrier gas flow rate).
A typical GC analysis of this compound would show a single major peak corresponding to the desired product. The area of this peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of the purity. For instance, a purity of >98% is often reported for commercial standards. isotope.com The presence of any other peaks would indicate impurities, which could be identified by their retention times and, if using GC-MS, by their mass spectra. The volatility of the compound is inherently demonstrated by its ability to be analyzed by GC.
| Parameter | Typical Value/Condition |
| Purity | >98% |
| Column | e.g., DB-5MS or similar non-polar to mid-polar capillary column |
| Injector Temperature | ~250 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Carrier Gas | Helium or Hydrogen |
| Analysis Outcome | Single major peak with a characteristic retention time |
Table 4: Representative Gas Chromatography Parameters for Purity Assessment. Note: Specific conditions can vary depending on the instrument and the exact method used.
Liquid Chromatography (LC) for Purity and Non-Volatile Impurity Profiling
Liquid Chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as a cornerstone analytical technique for determining the chemical purity of 4-Chlorophenol-¹³C₆ and profiling its non-volatile impurities. thermofisher.com The method's high resolution and sensitivity are well-suited for separating the target compound from structurally similar impurities that may arise during synthesis.
Reversed-phase HPLC is the most common modality for this analysis. In this setup, 4-Chlorophenol-¹³C₆ is passed through a non-polar stationary phase (the column) using a polar mobile phase. Because the chromatographic properties of 4-Chlorophenol-¹³C₆ are nearly identical to its unlabeled counterpart, established methods for 4-chlorophenol can be readily adapted. researchgate.net Purity is assessed by integrating the area of the main analyte peak and comparing it to the total area of all detected peaks. Commercial suppliers often specify a purity of greater than 95% or 98% as determined by HPLC. lgcstandards.comschd-shimadzu.com
A typical HPLC method for analyzing 4-Chlorophenol-¹³C₆ involves a C18 column and a mobile phase consisting of a mixture of methanol (B129727) or acetonitrile (B52724) and water. researchgate.netjcsp.org.pk Detection is commonly performed using a UV detector set to a wavelength where chlorophenols exhibit strong absorbance, such as 225 nm or 280 nm. researchgate.netjcsp.org.pk
Table 1: Illustrative HPLC Conditions for Purity Analysis of 4-Chlorophenol-¹³C₆
| Parameter | Specification |
| Instrument | High-Performance Liquid Chromatography (HPLC) System |
| Column | Reversed-Phase C18 (e.g., 25 cm length) researchgate.net |
| Mobile Phase | Isocratic or gradient mixture of Methanol/Water or Acetonitrile/Phosphate Buffer researchgate.netjcsp.org.pk |
| Flow Rate | 0.1 - 1.0 mL/min |
| Detector | UV-Visible Spectrophotometer |
| Detection Wavelength | 225 nm or 280 nm researchgate.net |
| Injection Volume | 20 µL jcsp.org.pk |
For the identification and quantification of non-volatile impurities, HPLC is often coupled with mass spectrometry (LC-MS). thermofisher.com This powerful combination allows for the separation of impurities by the liquid chromatograph and their subsequent identification based on their mass-to-charge ratio by the mass spectrometer. This is critical for characterizing unknown peaks and ensuring they are below specified thresholds as defined by regulatory guidelines or internal quality standards. thermofisher.com Potential non-volatile impurities could include isomers (e.g., 2-chlorophenol, 3-chlorophenol), other chlorinated phenols, or byproducts from the synthetic process.
Table 2: Example Chromatographic Separation Data
| Compound | Hypothetical Retention Time (minutes) |
| 2-Chlorophenol-¹³C₆ | 6.8 |
| 3-Chlorophenol-¹³C₆ | 7.5 |
| 4-Chlorophenol-¹³C₆ | 8.2 |
| 2,4-Dichlorophenol-¹³C₆ | 9.5 |
Quality Control and Assurance Protocols for 4-Chlorophenol-¹³C₆ Production
The production of 4-Chlorophenol-¹³C₆ as a certified reference material or internal standard necessitates a stringent quality control (QC) and quality assurance (QA) program. sigmaaldrich.com The primary goal of these protocols is to guarantee the identity, purity, isotopic enrichment, and concentration of the final product, ensuring its reliability for quantitative analytical applications. isotope.commusechem.com
The QA framework for 4-Chlorophenol-¹³C₆ production involves a series of documented procedures and specifications that must be met. This includes the implementation of Standard Operating Procedures (SOPs) for every stage, from synthesis and purification to analysis and packaging. thermofisher.com
Key QC tests are performed on each batch of the product:
Identity Confirmation: The molecular structure and weight are unequivocally confirmed. Mass spectrometry is used to verify the correct mass, confirming the incorporation of six ¹³C atoms.
Chemical Purity Assessment: As detailed in the previous section, HPLC is the primary method used to determine the chemical purity by quantifying the analyte peak relative to any impurities. lgcstandards.comlgcstandards.com The result must meet a pre-defined specification, typically >95%. lgcstandards.com
Isotopic Enrichment Verification: Mass spectrometry is employed to determine the percentage of the compound that is fully labeled with ¹³C. A high isotopic enrichment (e.g., minimum 99%) is crucial for its function as an internal standard to avoid interference with the unlabeled analyte. schd-shimadzu.com
Concentration Verification: For products supplied as solutions, the concentration (e.g., 100 µg/mL) is precisely determined and certified. isotope.com This process often involves calibration against a primary reference standard.
System Suitability Testing: Before analyzing any batch of 4-Chlorophenol-¹³C₆, the analytical instruments themselves are tested for suitability. thermofisher.com For an HPLC system, this involves injecting a known standard to check for consistent retention times, acceptable peak shapes, and stable detector response, ensuring the system is performing optimally. isotope.comthermofisher.com
These rigorous protocols ensure that each lot of 4-Chlorophenol-¹³C₆ is consistent and reliable, making it suitable for demanding applications such as isotope dilution mass spectrometry (IDMS) in environmental and pharmaceutical analysis. isotope.comacs.org
Table 3: Summary of Quality Control Protocols for 4-Chlorophenol-¹³C₆
| QC Parameter | Analytical Method | Typical Specification |
| Identity | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Conforms to the structure of 4-Chlorophenol-¹³C₆ |
| Chemical Purity | High-Performance Liquid Chromatography (HPLC) | >95% lgcstandards.com |
| Isotopic Enrichment | Mass Spectrometry (MS) | ≥99% ¹³C atoms schd-shimadzu.com |
| Concentration (if solution) | HPLC with certified standard, Gravimetric preparation | As stated on the certificate of analysis (e.g., 100 µg/mL) isotope.com |
Advanced Analytical Applications of 4 Chlorophenol 13c6 in Environmental Research
Quantification of 4-Chlorophenol (B41353) in Complex Environmental Matrices Using Isotope Dilution Mass Spectrometry (IDMS)
IDMS is a powerful technique that relies on the addition of a known amount of an isotopically labeled standard, such as 4-Chlorophenol-¹³C₆, to a sample before any processing steps. acs.org By measuring the ratio of the native analyte to the labeled standard in the final extract using a mass spectrometer, the initial concentration of the native analyte can be determined with high accuracy and precision.
The determination of chlorophenols in various water bodies is critical due to their toxicity and potential to contaminate drinking water sources. ulisboa.ptjasco-global.com Methods for analyzing chlorophenols in water often involve a preconcentration step, such as solid-phase extraction (SPE), followed by analysis using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). ulisboa.ptthermofisher.com The use of 4-Chlorophenol-¹³C₆ as an internal standard is integral to these methods to ensure accurate quantification, especially at the trace levels often found in environmental waters. osti.govthermofisher.com
For instance, a study on the determination of chlorophenols in river water utilized stir bar sorptive extraction (SBSE) with in-situ derivatization followed by thermal desorption-GC-MS. osti.gov The method employed ¹³C-labeled standards, including 2,4,6-trichlorophenol-¹³C₆, to achieve low detection limits and reliable quantification. osti.gov Similarly, the U.S. EPA Method 528 for the analysis of phenols in water recommends the use of isotopically labeled internal standards to correct for variability in extraction and analysis. thermofisher.comepa.gov Research has demonstrated the successful application of these methods to various water types, including tap water, well water, and river water, with good recoveries reported. researchgate.net
Here is an interactive data table summarizing typical recovery rates of chlorophenols in different water matrices using methods that employ internal standards:
| Water Matrix | Analytical Method | Recovery Rate (%) | Reference |
| Tap Water | SPE-GC-MS | 73-115 | researchgate.net |
| Well Water | SPE-GC-MS | 71-110 | researchgate.net |
| River Water | SBSE-TD-GC-MS | 88-121 | researchgate.net |
| Drinking Water | SPE-GC-MS | 70-130 | thermofisher.com |
The analysis of chlorophenols in soil and sediment is essential for assessing land contamination. acs.org Analytical methods typically involve an extraction step, such as accelerated solvent extraction (ASE) or ultrasonic solvent extraction, followed by a cleanup procedure and instrumental analysis. acs.orgresearchgate.net The addition of 4-Chlorophenol-¹³C₆ at the beginning of the sample preparation process is crucial for correcting for matrix effects and losses during extraction and cleanup. acs.orgdss.go.th
A study developed a method for determining chlorophenols in soil using ASE with water as the solvent, combined with solid-phase microextraction (SPME) and GC/MS. acs.orgdss.go.th In this research, ¹³C₆-labeled chlorophenol standards, including 4-chlorophenol, were added to the soil samples before extraction to ensure accurate quantification. acs.orgdss.go.th The method was successfully applied to real soil samples from contaminated areas. acs.org Another study utilized ultrasonic solvent extraction followed by stir bar sorptive extraction coupled to thermal desorption-GC-MS for the analysis of chlorophenols in sediments. researchgate.net
The following table presents data from a study on the determination of chlorophenols in spiked soil samples using ASE-SPME-GC/MS with ¹³C-labeled internal standards.
| Compound | Spiked Concentration (µg/kg) | Measured Concentration (µg/kg) | Recovery (%) |
| 4-Chlorophenol | 100 | 95.2 | 95.2 |
| 2,4-Dichlorophenol (B122985) | 100 | 98.7 | 98.7 |
| 2,4,6-Trichlorophenol | 100 | 101.5 | 101.5 |
Data is hypothetical and for illustrative purposes based on typical findings in referenced literature.
Chlorophenols can be present in the atmosphere in both the gas and particle phases. researchgate.net Their analysis in air samples is important for understanding their atmospheric fate and transport. Methods for analyzing phenolic compounds in the atmosphere often involve high-volume sampling to collect particulate matter on filters and gaseous compounds on a sorbent resin. researchgate.net Subsequent analysis by GC-MS after derivatization benefits from the use of isotopically labeled internal standards to account for losses during the extensive sample preparation process. researchgate.net A study on the analysis of phenols in the atmosphere used a Hi-Vol sampler with a glass fiber filter and XAD-2 resin, followed by Soxhlet extraction and derivatization before GC-MS analysis. researchgate.net While this study did not explicitly mention 4-Chlorophenol-¹³C₆, the principles of using labeled standards are directly applicable.
The bioaccumulation and biomagnification of chlorophenols and their impurities in aquatic food webs are of significant environmental concern. researchgate.netsfu.ca Studies investigating the uptake and accumulation of these compounds in organisms such as oligochaete worms and mussels rely on accurate analytical methods to quantify the target compounds in biological tissues. researchgate.netresearchgate.net The use of 4-Chlorophenol-¹³C₆ and other labeled analogues as internal standards is essential to overcome the challenges associated with complex biological matrices, which can cause significant matrix effects and analyte loss. researchgate.net Research on the bioaccumulation of chlorophenol impurities in oligochaete worms exposed to spiked sediment demonstrated the uptake of these compounds, highlighting the importance of robust analytical techniques for such environmental fate studies. researchgate.net
Method Development and Validation for Trace Analysis of 4-Chlorophenol
The development of sensitive and reliable methods for the trace analysis of 4-chlorophenol is an ongoing area of research. The use of 4-Chlorophenol-¹³C₆ is fundamental to these efforts, enabling the validation of new procedures and the optimization of existing ones.
The efficiency of sample extraction and the effectiveness of the clean-up procedure are critical for achieving low detection limits and accurate results. Various techniques have been developed and optimized for different environmental matrices, including solid-phase extraction (SPE), solid-phase microextraction (SPME), stir bar sorptive extraction (SBSE), and accelerated solvent extraction (ASE). acs.orgulisboa.ptosti.govresearchgate.net
For water samples, SPE is a widely used technique for the preconcentration and cleanup of chlorophenols. ulisboa.ptthermofisher.com The optimization of SPE parameters, such as the type of sorbent, sample pH, and elution solvent, is crucial for maximizing recovery. ulisboa.pt In a study developing an LC-MS/MS method for chlorophenols in water, SPE with styrene-divinylbenzene copolymer cartridges was optimized. ulisboa.pt
For solid samples like soil and sediment, extraction methods such as ASE and ultrasonic-assisted extraction are employed. acs.orgresearchgate.net A study on the determination of chlorophenols in soil optimized ASE parameters, including extraction temperature and time, using a spiked wetland soil. acs.orgdss.go.th The addition of an organic modifier to the water solvent was also investigated to improve extraction yields. dss.go.th
The following table summarizes various extraction and clean-up methods where the use of an internal standard like 4-Chlorophenol-¹³C₆ is critical for method optimization and validation.
| Matrix | Extraction/Clean-up Technique | Key Optimized Parameters | Reference |
| Water | Solid-Phase Extraction (SPE) | Sorbent type, sample pH, elution solvent | ulisboa.ptthermofisher.com |
| Water | Stir Bar Sorptive Extraction (SBSE) | Extraction time, derivatization conditions | osti.gov |
| Soil | Accelerated Solvent Extraction (ASE) | Temperature, time, solvent composition | acs.orgdss.go.th |
| Soil | QuEChERS | Salt composition, sorbent for d-SPE | dphen1.com |
| Sediment | Ultrasonic Solvent Extraction | Solvent type, sonication time | researchgate.net |
Matrix Effects and Compensation Using Labeled Internal Standards
In environmental analysis, especially when using techniques like liquid chromatography-mass spectrometry (LC-MS), the sample matrix can significantly interfere with the quantification of the target analyte. nih.gov The matrix consists of all the components in a sample other than the analyte of interest. In complex environmental samples such as wastewater, soil extracts, or biological tissues, co-eluting matrix components can alter the ionization efficiency of the target analyte in the mass spectrometer's source, a phenomenon known as the matrix effect. nih.govacs.org This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification. nih.govmyadlm.org
The most effective strategy to compensate for these matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as 4-Chlorophenol-13C6. semanticscholar.org An ideal internal standard has chemical and physical properties nearly identical to the analyte. thermofisher.com Because this compound differs from its native analogue only in the mass of its carbon atoms, its chromatographic behavior, extraction recovery, and ionization properties are virtually the same. nih.govthermofisher.com
When this compound is added to a sample at a known concentration before sample preparation, it experiences the same matrix effects as the native 4-chlorophenol. semanticscholar.orgthermofisher.com Since the SIL-IS and the analyte co-elute from the chromatography column and enter the mass spectrometer simultaneously, any suppression or enhancement of the signal affects both compounds equally. thermofisher.com Quantification is then based on the ratio of the analyte's response to the internal standard's response. This ratio remains stable and proportional to the analyte's concentration, effectively canceling out the variability caused by the matrix effect and leading to highly accurate and reliable results. semanticscholar.org Studies have shown that ¹³C-labeled standards are generally preferred over deuterium-labeled standards as they are less likely to exhibit chromatographic separation from the native analyte, ensuring a more perfect co-elution and, therefore, more effective compensation for matrix effects. nih.govmyadlm.org
Determination of Detection Limits and Quantification Limits in Environmental Analysis
The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters that define the performance and sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected above the background noise of the system, typically defined as a signal-to-noise ratio (S/N) of 3:1. mdpi.comjcsp.org.pk The LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy, often set at an S/N ratio of 10:1. mdpi.comjcsp.org.pk
Determining these limits is a crucial part of method validation for the analysis of chlorophenols in environmental matrices. For these compounds, which are often present at trace levels, achieving low LODs and LOQs is essential for regulatory compliance and environmental assessment. mdpi.com The European Union, for example, sets a limit of 0.1 µg/L for individual phenolic compounds in drinking water. researchgate.net Various analytical methods have been developed to meet these stringent requirements, with reported detection and quantification limits varying based on the technique, sample matrix, and specific chlorophenol. mdpi.commdpi.comresearchgate.net The use of sensitive instrumentation like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) coupled with various detectors is common. mdpi.comjcsp.org.pk
The following table presents a selection of reported LOD and LOQ values for 4-chlorophenol and other chlorophenols in environmental water and soil samples, illustrating the sensitivity of different analytical approaches.
| Compound | Matrix | Analytical Method | LOD | LOQ | Reference |
|---|---|---|---|---|---|
| 4-Chlorophenol | Water | HPLC-DAD | 0.43 µg/L | 1.45 µg/L | mdpi.com |
| 4-Chlorophenol | Water | SPME-GC-ECD | 122 ng/L | - | researchgate.net |
| 4-Chlorophenol | Drinking Water | HPLC | - | 0.1 µg/L | lut.fi |
| Chlorophenols (general) | Water | GC-ECD | 0.010-2.0 µg/L | - | researchgate.net |
| Chlorophenols (priority) | Wastewater | HPLC-DAD | 0.11–0.61 µg/L | 0.37–2.04 µg/L | mdpi.com |
| 4-Chlorophenol | Soil | ASE-SPME-GC/MS | - | - | acs.org |
| 2-Chlorophenol | Soil | ASE-SPME-GC/MS | 3 µg/kg | - | dss.go.th |
LOD: Limit of Detection; LOQ: Limit of Quantification; HPLC-DAD: High-Performance Liquid Chromatography with Diode-Array Detection; SPME-GC-ECD: Solid-Phase Microextraction with Gas Chromatography-Electron Capture Detection; ASE-SPME-GC/MS: Accelerated Solvent Extraction with Solid-Phase Microextraction and Gas Chromatography-Mass Spectrometry.
Assessment of Method Robustness and Reproducibility
Method robustness refers to the ability of an analytical procedure to remain unaffected by small, deliberate variations in method parameters, while reproducibility refers to the closeness of agreement between the results of measurements of the same analyte carried out under changed conditions (e.g., by different analysts, in different labs, or with different equipment). Both are essential for ensuring that an analytical method can be reliably transferred and used over time.
The inclusion of a stable isotope-labeled internal standard like this compound is fundamental to achieving high method robustness and reproducibility. semanticscholar.orgthermofisher.com During an analytical workflow, which can include steps like liquid-liquid extraction, solid-phase extraction (SPE), and derivatization, minor variations are inevitable. mdpi.comresearchgate.net These can lead to variable analyte loss or inconsistent instrument response. Because the SIL-IS is added at the beginning of the process and behaves identically to the native analyte, it effectively normalizes for these variations. thermofisher.com For instance, if a portion of the sample is lost during an extraction step, the ratio of the analyte to the SIL-IS remains constant, preserving the accuracy of the final measurement. semanticscholar.org
Studies have demonstrated that methods incorporating SIL-ISs show excellent reproducibility, with relative standard deviations (RSDs) often below 10-15%. researchgate.netacs.org For example, one study on chlorophenols in soil using ASE-SPME reported RSDs in the range of 7-20% when using ¹³C₆-labeled standards for internal calibration. acs.org Another study using simultaneous derivatization and microextraction for chlorophenols in water found that using an internal standard improved RSDs from a range of 1.7-7.1% to a more precise range of 0.6-4.7%. researchgate.net This demonstrates that SIL-ISs like this compound are indispensable for developing rugged and transferable methods for routine environmental monitoring.
Applications in Source Apportionment Studies of Environmental Contamination
Identifying the sources of environmental pollution is a key objective of environmental forensics. Source apportionment studies aim to identify and quantify the contributions of different sources to the contamination observed at a specific site. mdpi.comdiva-portal.org Chlorophenols enter the environment from various origins, including the manufacturing of pesticides, wood preservation, pulp and paper bleaching, and as byproducts of water chlorination. gov.bc.cacdc.govdiva-portal.org
Compound-Specific Isotope Analysis (CSIA) is a powerful tool for distinguishing between contamination sources. uni-halle.dediva-portal.org This technique relies on the principle that the isotopic composition (e.g., the ratio of ¹³C to ¹²C) of a contaminant can vary depending on its manufacturing process or the raw materials used. uni-halle.de These distinct isotopic signatures act as fingerprints, allowing researchers to trace contaminants back to their specific origins. For instance, CSIA has been successfully used to differentiate between two major sources of chlorinated ethenes at a complex, multi-contamination urban site. uni-halle.de
While CSIA focuses on the isotopic signature of the contaminant itself, the use of ¹³C-labeled standards like this compound is crucial for the accurate quantification needed in these studies. mdpi.com Source apportionment models, such as Positive Matrix Factorization (PMF), use the measured concentrations of various chemical markers to resolve and quantify source contributions. diva-portal.org Accurate concentration data, which is ensured by the isotope dilution method using SIL-ISs, is a prerequisite for these models to produce reliable results. mdpi.com For example, studies have used PMF to apportion sources of dioxins in marine sediments, identifying chlorophenol use in wood preservation as a major contributor. diva-portal.org Therefore, this compound plays a vital supporting role in these advanced forensic investigations by ensuring the quality of the quantitative data upon which source apportionment models depend.
Non-Targeted Screening and Suspect Screening Methodologies Leveraging Labeled Analogues
Beyond the analysis of known priority pollutants (targeted analysis), there is growing interest in identifying previously unknown or unexpected contaminants in the environment. Non-Targeted Screening (NTS) and Suspect Screening Analysis (SSA) are advanced analytical strategies that address this need. acs.orgacs.org These approaches typically use high-resolution mass spectrometry (HRMS) to acquire comprehensive data on all detectable compounds in a sample. gdch.de
Suspect Screening Analysis (SSA) involves searching the acquired data for a predefined list of "suspect" compounds—chemicals that might be present based on use patterns or other information, but for which analytical standards are not on hand for confirmation. gdch.de
Non-Targeted Screening (NTS) takes a broader approach, attempting to identify novel compounds without any a priori assumptions, essentially searching for any and all chemical signals in the data. acs.orgacs.org
While the primary role of SIL-ISs like this compound is in quantitative targeted analysis, they are also invaluable in NTS and SSA workflows. gdch.de In these screening methods, labeled standards are added to samples to serve several quality assurance and quality control (QA/QC) functions. Their consistent presence and signal intensity across a batch of samples can be used to monitor the stability and performance of the analytical system, including retention time stability, mass accuracy, and sensitivity. gdch.de
Furthermore, one of the major challenges in NTS is dealing with matrix effects, which can suppress the signals of unknown compounds, making them difficult to detect. acs.org While direct quantification of non-target compounds is not possible without standards, the response of co-eluting SIL-ISs can be used to semi-quantitatively correct for matrix effects. This allows for more reliable prioritization of identified features for further investigation. acs.org By including a suite of labeled standards that cover a range of polarities and retention times, researchers can better assess and correct for analytical variability, increasing confidence in the detection and tentative identification of emerging contaminants. acs.orggdch.de
Mechanistic Investigations of 4 Chlorophenol Metabolism and Transformation Using 4 Chlorophenol 13c6
Elucidation of Biotransformation Pathways in Microorganisms and Plants
The isotopic signature of 4-Chlorophenol-¹³C₆ allows for detailed investigation into how microorganisms and plants process this xenobiotic compound.
The microbial breakdown of 4-chlorophenol (B41353) (4-CP) is a critical process for its environmental bioremediation. Studies using isotopically labeled substrates have been instrumental in defining the primary degradation routes. Bacteria capable of utilizing 4-CP as a sole carbon and energy source typically initiate degradation through hydroxylation of the aromatic ring. nih.gov Two major pathways have been identified: the hydroquinone (B1673460) pathway and the 4-chlorocatechol (B124253) pathway. nih.govcdc.gov
Hydroquinone Pathway : In this route, a monooxygenase enzyme hydroxylates 4-CP, removing the chlorine atom and forming hydroquinone.
4-Chlorocatechol Pathway : This pathway involves the hydroxylation of 4-CP to form 4-chlorocatechol. nih.gov This intermediate then undergoes further enzymatic reactions, typically leading to ring cleavage.
The bacterium Arthrobacter chlorophenolicus A6 has been shown to utilize both pathways. nih.gov In this strain, the initial degradation involves two monooxygenases that can convert 4-CP to either hydroquinone or 4-chlorocatechol. nih.govnih.gov Another bacterium, Rhodococcus sp. strain YH-5B, degrades 4-CP via the 4-chlorocatechol pathway, utilizing a two-component monooxygenase system. nih.gov Following the initial hydroxylation, the aromatic ring of the resulting catecholic intermediates is cleaved, either through ortho- or meta-cleavage, to produce aliphatic acids that can enter central metabolism. cdc.gov Anaerobic degradation can also occur, often initiated by reductive dehalogenation, where the chlorine atom is removed to produce phenol (B47542) before ring cleavage. core.ac.uk
| Pathway | Initial Step | Key Intermediate(s) | Example Microorganism(s) | Reference(s) |
|---|---|---|---|---|
| Hydroquinone Pathway | Dechlorinative Hydroxylation | Hydroquinone, Hydroxyquinol | Arthrobacter chlorophenolicus A6 | nih.gov |
| 4-Chlorocatechol Pathway | Ring Hydroxylation | 4-Chlorocatechol, 1,2,4-Benzenetriol | Rhodococcus sp. YH-5B, Arthrobacter chlorophenolicus A6 | nih.govnih.gov |
| Reductive Dechlorination (Anaerobic) | Reductive Dehalogenation | Phenol | Anaerobic sediment communities | core.ac.uk |
Plants can absorb, translocate, and metabolize chlorophenols from the environment. While specific studies focusing solely on 4-Chlorophenol-¹³C₆ are limited, research using isotopically labeled analogues provides a clear model for its metabolic fate. Studies on the closely related compound 2,4,6-tribromophenol, using a ¹³C₆-labeled version, have shown that after uptake by rice plants (Oryza sativa), the compound undergoes extensive Phase II metabolism. core.ac.uk
The primary transformation pathways in plants involve conjugation to endogenous molecules to increase water solubility and reduce toxicity. Key conjugation reactions include:
Glycosylation : The phenolic hydroxyl group is conjugated with a sugar moiety, typically glucose, to form a glycoside conjugate. Studies on 2,4-dichlorophenol (B122985) in radish and tobacco have identified acetylated glucose conjugates as major metabolites. researchgate.net
Sulfation : The compound can be conjugated with a sulfate (B86663) group to form a sulfate ester. core.ac.uk
These conjugates can be stored within the plant vacuoles or excreted from the roots back into the surrounding environment. core.ac.uk The use of stable isotope labeling, as demonstrated with [¹³C₆]-2,4,6-TBP, is essential to confirm whether these conjugates are formed intracellularly and then excreted or catalyzed by exocrine enzymes in the external medium. core.ac.uk
The monooxygenase system in Rhodococcus sp. YH-5B, which converts 4-CP to 4-chlorocatechol, has been characterized in detail. nih.gov The enzyme exhibits high specificity for 4-CP, with a Michaelis-Menten constant (Kₘ) of 8.7 ± 1.1 μM and a catalytic rate (kcat) of 0.62 ± 0.04 min⁻¹. nih.gov Such kinetic data, often determined using labeled substrates for accurate quantification, are fundamental to understanding the efficiency and mechanism of the catalytic process.
| Experimental Condition | 4-CP Concentration | Isotope Fractionation (εC) | Reference |
|---|---|---|---|
| Batch Culture | 220 mg L⁻¹ (initial) | -2.1 ± 0.5‰ | nih.govresearchgate.net |
| Chemostat (High Flow) | 88 mg L⁻¹ | -1.0 ± 0.5‰ | nih.govresearchgate.net |
| Chemostat (Low Flow) | 90 µg L⁻¹ | -4.1 ± 0.2‰ | nih.govresearchgate.net |
In Vitro Mammalian Metabolism Studies (Excluding Human Clinical Data)
In mammalian systems, 4-chlorophenol is metabolized primarily in the liver to facilitate its excretion. In vitro studies using liver subcellular fractions and labeled substrates are crucial for identifying the enzymes and pathways involved.
The initial step in mammalian metabolism of 4-chlorophenol often involves oxidation catalyzed by the cytochrome P450 (CYP) enzyme system located in the hepatic microsomes. nih.govnih.gov Studies using radiolabeled 4-chlorophenol ([¹⁴C]4-CP), which provides mechanistic insights directly applicable to ¹³C₆-labeled analogues, have demonstrated that 4-CP irreversibly binds to mouse liver microsomal proteins. nih.gov This binding is dependent on an NADPH-generating system, a hallmark of CYP-mediated reactions. nih.gov
The involvement of the CYP system is further confirmed by induction and inhibition experiments. Pre-treatment of mice with CYP inducers like phenobarbital (B1680315) significantly increased the binding of labeled 4-CP to microsomal proteins. nih.gov Conversely, inhibitors of CYP enzymes or the depletion of co-factors significantly reduced this binding. nih.gov These findings suggest that CYP enzymes metabolize 4-CP into chemically reactive intermediates, such as semiquinone and quinone species, which can then covalently bind to cellular macromolecules. nih.gov
| Agent | Effect on Binding | Proposed Mechanism | Reference |
|---|---|---|---|
| Phenobarbital (CYP Inducer) | Increased binding by 155% | Induction of CYP enzymes | nih.gov |
| SKF 525-A (CYP Inhibitor) | Significantly reduced binding | Inhibition of CYP enzymes | nih.gov |
| L-Ascorbic Acid (Antioxidant) | Decreased binding by 56% | Scavenging of reactive intermediates | nih.gov |
| Epinephrine (Antioxidant) | Decreased binding by 92% | Reduction of active semiquinone/quinone species | nih.gov |
Following initial oxidation (Phase I metabolism), 4-chlorophenol and its metabolites undergo conjugation (Phase II metabolism) to form highly water-soluble products that can be readily excreted. cdc.govnih.gov The two principal conjugation pathways for phenols are glucuronidation and sulfation. nih.gov
Glucuronidation : This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which are membrane-bound enzymes primarily in the liver's endoplasmic reticulum. nih.gov UGTs transfer glucuronic acid from the co-substrate UDP-glucuronic acid to the phenolic hydroxyl group of 4-CP. In studies with rabbits, the glucuronide conjugate was the main metabolite excreted in the urine, accounting for approximately 80% of the detected conjugates. cdc.gov
Sulfation : This pathway is mediated by sulfotransferases (SULTs), which are cytosolic enzymes that transfer a sulfonate group from the donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the phenol. nih.gov
Oxidative Metabolism via Cytochrome P450 Enzymes and Other Oxidases
The initial steps in the biotransformation of 4-chlorophenol are often oxidative reactions catalyzed by a variety of enzymes. The Cytochrome P450 (CYP450) superfamily, primarily located in the liver, is central to the metabolism of a vast number of drugs and foreign compounds, including chlorophenols. openanesthesia.orgf1000research.com These enzymes function as monooxygenases, typically catalyzing hydroxylation reactions where a hydroxyl group is added to the substrate. f1000research.comwcrj.net In the case of 4-CP, CYP450-mediated oxidation can lead to the formation of hydroxylated intermediates. The general mechanism involves the binding of the substrate, followed by the binding and activation of molecular oxygen to form a highly reactive oxygen species that hydroxylates the aromatic ring. f1000research.com
Beyond CYP450, other oxidases and peroxidases contribute to 4-CP metabolism. For instance, unspecific peroxygenases (UPOs) from fungi can oxidize chlorophenols, leading to the formation of products like 4-chlorocatechol. frontiersin.org Similarly, bacterial monooxygenases, such as those found in Arthrobacter chlorophenolicus and Rhodococcus species, are capable of hydroxylating the 4-CP aromatic ring as the first step in its degradation. frontiersin.orgnih.gov These initial oxidative steps are crucial as they often detoxify the compound and prepare it for further breakdown. The degradation can proceed through different pathways, with common primary intermediates including 4-chlorocatechol and hydroquinone. nih.govresearchgate.netnih.gov The use of 4-Chlorophenol-¹³C₆ is instrumental in confirming these initial products, as the ¹³C-labeled ring is retained in the metabolites, allowing for unambiguous identification.
| Enzyme Class | Organism Example | Typical Reaction | Initial Product(s) |
| Cytochrome P450 | Human (liver) | Monooxygenation | 4-Chlorocatechol, Hydroquinone |
| Unspecific Peroxygenase (UPO) | Agrocybe aegerita | Oxidation | 4-Chlorocatechol |
| Monooxygenase | Arthrobacter chlorophenolicus | Hydroxylation | 4-Chlorocatechol, Hydroquinone |
| Monooxygenase | Rhodococcus sp. | Hydroxylation | 4-Chlorocatechol |
Isotopic Tracing for Metabolite Identification and Quantification
Isotopic labeling with 4-Chlorophenol-¹³C₆ is a definitive method for tracing the metabolic fate of the parent compound. Because the ¹³C isotope is stable and rare in nature (1.1% abundance), metabolites derived from 4-Chlorophenol-¹³C₆ will exhibit a distinct mass shift and unique spectral properties compared to endogenous molecules, making them readily distinguishable from the complex biological matrix. nih.gov
Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone technique for metabolite analysis. nih.govveeprho.com When using 4-Chlorophenol-¹³C₆, the six-dalton mass increase (from six ¹³C atoms versus ¹²C) provides a clear signature. Metabolites formed from the labeled parent compound will also be six daltons heavier than their unlabeled counterparts.
High-Resolution Mass Spectrometry (HRMS) can measure the mass of an ion with high precision, allowing for the determination of its elemental formula. veeprho.com This is particularly useful for confirming the presence of the six ¹³C atoms in a potential metabolite. Tandem mass spectrometry (MS/MS) provides structural information by fragmenting a selected parent ion and analyzing its product ions. nih.gov The fragmentation pattern of a ¹³C₆-labeled metabolite will show predictable mass shifts for fragments that retain the labeled carbon skeleton, providing definitive evidence for its identity. For example, in an LC-MS/MS analysis, specific parent-daughter ion transitions can be monitored to selectively detect and quantify known metabolites like 4-chlorocatechol derived from 4-chlorophenol. epa.gov Using the ¹³C₆-labeled standard allows for precise quantification through isotope dilution methods.
While MS techniques are highly sensitive, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for the complete structural elucidation of novel metabolites, including the determination of stereochemistry. nih.govgre.ac.uk The incorporation of ¹³C into the aromatic ring of 4-chlorophenol provides several advantages for NMR analysis.
¹³C NMR spectra directly observe the labeled carbon atoms. The chemical shifts of these carbons are highly sensitive to their local chemical environment, providing a fingerprint of the metabolite's structure. gre.ac.uk Furthermore, the presence of ¹³C introduces ¹³C-¹H and ¹³C-¹³C spin-spin couplings, which can be observed in both ¹H and ¹³C NMR spectra. These coupling patterns provide powerful constraints for establishing covalent connectivity within the molecule. Two-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), correlate the chemical shifts of directly bonded or long-range coupled ¹H and ¹³C nuclei, respectively, allowing for the unambiguous assembly of the molecular structure of the labeled metabolite. nih.gov
Kinetic Isotope Effects (KIE) in Transformation Reactions
The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org It is a powerful tool for investigating reaction mechanisms, particularly for identifying the rate-limiting step. libretexts.org The use of 4-Chlorophenol-¹³C₆ allows for the measurement of carbon KIEs (¹²k/¹³k), which provide insight into changes in bonding at the carbon atoms during the reaction.
A KIE is defined as the ratio of the rate constant of the light isotopologue (kL) to that of the heavy isotopologue (kH).
Primary KIEs are observed when a bond to the isotopically substituted atom is broken or formed in the rate-limiting step of the reaction. libretexts.org For ¹³C, a normal primary KIE (k¹²/k¹³ > 1) indicates that a C-C, C-H, or C-Cl bond is being cleaved in the slowest step. The magnitude of the KIE is related to the extent to which the bond is weakened in the transition state. acs.org
Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking in the rate-limiting step. wikipedia.org These effects are typically smaller than primary KIEs and arise from changes in the vibrational environment of the isotopic atom between the reactant and the transition state, such as a change in hybridization (e.g., sp² to sp³). wikipedia.orglibretexts.org
Measuring the carbon KIE during the transformation of 4-chlorophenol can reveal critical details about the reaction mechanism. For example, in the enzymatic degradation of 4-CP by Arthrobacter chlorophenolicus A6, a significant carbon isotope enrichment factor (ε) was observed, which points to the initial enzymatic oxidation of the aromatic ring being a key, rate-influencing step. nih.gov The magnitude of this isotope effect was found to be dependent on the substrate concentration, suggesting that different steps (e.g., substrate binding, catalysis) may become rate-limiting under different conditions. nih.gov
In dehalogenation reactions, if the cleavage of the carbon-chlorine bond is the rate-limiting step, a significant primary ¹³C KIE at the carbon atom bearing the chlorine (C-4) would be expected. nih.govacs.org Theoretical calculations and experimental measurements of KIEs for various chlorophenol transformation reactions help to distinguish between different potential mechanisms, such as nucleophilic attack, oxidative addition, or single-electron transfer. By comparing experimentally determined KIEs from reactions with 4-Chlorophenol-¹³C₆ to theoretically predicted values for different proposed transition states, researchers can validate or refute mechanistic hypotheses. researchgate.netresearchgate.net This approach is critical for understanding not only how enzymes degrade pollutants but also for designing more effective catalysts for environmental remediation. researchgate.net
| KIE Observation | Mechanistic Interpretation | Example Reaction Step |
| Significant Primary ¹³C KIE (e.g., >1.02) | C-X bond cleavage (X = H, C, Cl) is part of the rate-limiting step. acs.org | Enzymatic hydroxylation of the aromatic ring; Reductive dehalogenation. |
| Small or No ¹³C KIE (e.g., ≈1.00) | C-X bond cleavage is not rate-limiting; another step like substrate binding or product release is slower. uni-tuebingen.de | Mass transfer limitation; fast, irreversible bond cleavage followed by a slow step. |
| Secondary ¹³C KIE | Change in hybridization or steric environment at a carbon not undergoing bond cleavage. wikipedia.org | Formation of a Meisenheimer complex intermediate. |
Application of 4 Chlorophenol 13c6 in Environmental Fate and Transport Modeling
Assessment of Environmental Persistence and Half-Life Determination
The persistence of a contaminant in the environment is a critical factor in assessing its potential risk. The half-life, or the time it takes for half of the initial amount of a substance to degrade, is a key parameter in this assessment orst.edu. The use of 4-chlorophenol-¹³C₆ enables precise determination of its half-life in various environmental compartments by allowing for unambiguous tracking of its degradation pathways and rates.
In aquatic environments, chlorophenols can be subject to several degradation processes, including photolysis, hydrolysis, and direct photodegradation. Studies have shown that 4-chlorophenol (B41353) can disappear from the water in enclosures within 5 to 23 days, with photodegradation and/or chemical degradation being probable removal mechanisms in addition to biodegradation tno.nl. The degradation of chlorophenols in aquatic systems can be influenced by factors such as pH researchgate.net. By using 4-chlorophenol-¹³C₆ as a tracer, scientists can accurately measure the rates of these abiotic degradation processes without interference from other organic compounds present in the water. This allows for the precise calculation of its half-life under different aquatic conditions.
Table 1: Environmental Half-Life of 4-Chlorophenol in Various Compartments
| Environmental Compartment | Process | Half-Life | Notes |
|---|---|---|---|
| Aquatic Systems | Biodegradation/Photodegradation | 5 - 23 days | Disappearance from water in enclosures tno.nl. |
| Anaerobic Lake Sediment | Biodegradation | 346 days | With a 31 day lag period nih.gov. |
| Soil | Biodegradation | 5.37 days | Predicted average epa.gov. |
In terrestrial ecosystems, the fate of 4-chlorophenol is largely governed by microbial biodegradation. Several bacterial strains have been identified that can degrade 4-chlorophenol. For instance, studies have shown that bioaugmenting soil with specific bacterial strains like Pseudomonas sp. CF600 can enhance the degradation of 4-chlorophenol nih.gov. The use of 4-chlorophenol-¹³C₆ in such studies allows for the unequivocal tracing of the compound's breakdown and the identification of its metabolites, providing a clear picture of the biodegradation pathways. It also helps in quantifying the extent of mineralization to ¹³CO₂. Furthermore, 4-chlorophenol-¹³C₆ can be instrumental in studying the potential for plant uptake of this contaminant from the soil, by tracing the labeled carbon within the plant tissues.
The interface between sediment and water is a critical zone for the transformation and transport of pollutants. 4-chlorophenol can partition into sediments, where its persistence can be significantly different from that in the overlying water column. For example, the half-life of 4-chlorophenol in anaerobic lake sediment has been reported to be 346 days, indicating its potential for long-term persistence in this compartment nih.gov. By employing 4-chlorophenol-¹³C₆, researchers can accurately model the dynamics of its partitioning, burial, and degradation at the sediment-water interface, leading to a better understanding of its long-term fate in aquatic ecosystems.
Sorption and Desorption Dynamics in Environmental Compartments
The mobility and bioavailability of 4-chlorophenol in the environment are heavily influenced by its sorption and desorption to and from soil and sediment particles. 4-Chlorophenol-¹³C₆ is a powerful tool for quantifying these processes.
The sorption of chlorophenols in soil is influenced by various factors, including the soil's organic matter content, pH, and clay mineralogy. researchgate.netresearchgate.net Studies have indicated that the sorption of 4-chlorophenol can be significantly influenced by the nature of the soil organic matter, and the sorption process can be largely irreversible researchgate.net. The use of 4-chlorophenol-¹³C₆ in batch equilibrium or column studies allows for the precise measurement of the amount of the compound sorbed to different soil components, such as humic substances and mineral surfaces. This helps in elucidating the mechanisms of interaction and the strength of the binding.
To model the environmental distribution of 4-chlorophenol, it is essential to determine its partitioning coefficients, namely the soil organic carbon-water partitioning coefficient (Koc) and the soil-water distribution coefficient (Kd) ecetoc.orgecetoc.org. These coefficients quantify the tendency of the chemical to associate with the solid phase (soil or sediment) versus the aqueous phase. The Koc value for 4-chlorophenol has been reported to be 162 L/kg epa.gov. Experiments using 4-chlorophenol-¹³C₆ provide a highly accurate means of determining these partitioning coefficients. By measuring the concentration of the labeled compound in both the solid and aqueous phases at equilibrium, researchers can calculate robust Koc and Kd values that are essential inputs for environmental fate and transport models.
Table 2: Soil Adsorption and Partitioning Coefficients for 4-Chlorophenol
| Parameter | Value | Unit | Significance |
|---|---|---|---|
| Soil Adsorption Coefficient (Koc) | 162 | L/kg | Indicates the tendency of the compound to bind to soil organic carbon epa.gov. |
| Distribution Coefficient (Kd) | Variable | L/kg | Depends on soil/sediment properties and is crucial for modeling mobility in the environment ecetoc.org. |
Volatilization and Atmospheric Transport Studies
The volatilization of 4-chlorophenol from contaminated water or soil surfaces represents a significant pathway for its entry into the atmosphere. Once in the atmosphere, it can be transported over long distances. 4-Chlorophenol-13C6 is an invaluable tool in studying these processes, providing a means to quantify the rates of volatilization and understand its subsequent atmospheric fate.
Air-Water Exchange Dynamics and Henry's Law Constant Determination
The air-water exchange of a chemical is governed by its Henry's Law constant (HLC), which describes the partitioning of a compound between the gas and aqueous phases at equilibrium. Accurate determination of the HLC is essential for modeling the volatilization of 4-chlorophenol from water bodies.
Table 1: Physicochemical Properties of 4-Chlorophenol Relevant to Volatilization
| Property | Value | Unit |
|---|---|---|
| Molecular Weight | 128.56 | g/mol |
| Water Solubility | 27,100 | mg/L |
| Vapor Pressure | 0.1 | mmHg at 20°C |
Atmospheric Degradation Processes (e.g., Reaction with OH radicals)
Once in the troposphere, 4-chlorophenol is subject to degradation, primarily through reactions with hydroxyl (OH) radicals, which are highly reactive and act as a primary "cleansing agent" in the atmosphere. The rate of this reaction determines the atmospheric lifetime of 4-chlorophenol and thus its potential for long-range transport.
The atmospheric half-life of a pesticide is influenced by its partitioning between the gas and particulate phases, with degradation in the particulate phase generally being slower. For many pesticides, it has been observed that their atmospheric half-lives are determined by their reactivity with OH radicals in the particulate phase nih.gov.
While kinetic data for the reaction of this compound with OH radicals are not specifically documented, studies on other pesticides have shown that heterogeneous OH oxidation of compounds adsorbed on atmospheric particles can be a slow process, leading to longer persistence in the atmosphere than previously estimated based on gas-phase reactions alone nih.gov. The use of this compound in laboratory studies would allow for precise measurement of the reaction rate constant without interference from other compounds. Such experiments would involve exposing a known concentration of this compound to a controlled concentration of OH radicals in a reaction chamber and monitoring the decay of the labeled compound over time. This data is critical for refining atmospheric transport models and accurately predicting the persistence and deposition of 4-chlorophenol.
Bioaccumulation and Biotransformation Potential in Aquatic and Terrestrial Organisms (Excluding Human Biomonitoring)
This compound is a powerful tool for assessing the bioaccumulation and biotransformation of this contaminant in various organisms, providing clear insights into how it is taken up, distributed, and metabolized.
Trophic Transfer Studies and Food Web Bioaccumulation
Trophic transfer is the process by which contaminants are passed from one trophic level to the next in a food web. The tendency of a chemical to biomagnify, or increase in concentration at higher trophic levels, is a key concern for persistent organic pollutants. Stable isotopes, including ¹³C, are instrumental in these studies.
While specific trophic magnification factor (TMF) values for this compound are not available, studies on other ¹³C-labeled persistent organic pollutants, such as polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), demonstrate the utility of this approach. For instance, in a study of the marine food web in Bohai Bay, North China, ¹³C₁₂-labeled PCDD/F internal standards were used to quantify the concentrations of these compounds in various organisms researchgate.net. By analyzing the relationship between the contaminant concentrations and the trophic level of the organisms (determined using stable nitrogen isotopes), researchers can calculate the TMF. A TMF greater than 1 indicates that the contaminant is biomagnifying. In the Bohai Bay study, weak negative correlations were found between lipid-normalized PCDD/Fs concentrations and trophic level, suggesting a lack of biomagnification for these compounds researchgate.net.
A similar methodology could be applied using this compound to determine its TMF in various aquatic and terrestrial food webs. This would involve introducing the labeled compound into a controlled ecosystem or mesocosm and measuring its concentration in organisms at different trophic levels over time.
Uptake, Distribution, and Elimination Kinetics in Model Organisms
Understanding the rates at which a contaminant is taken up, distributed within an organism's tissues, and subsequently eliminated is fundamental to assessing its bioaccumulation potential. This compound can be used as a tracer in kinetic studies with model organisms such as fish, invertebrates, and soil-dwelling organisms.
In a typical laboratory experiment, a model organism would be exposed to a constant concentration of this compound in their environment (e.g., water for aquatic organisms, soil for terrestrial organisms). At various time points, individuals would be sampled, and the concentration of the labeled compound in their tissues would be measured. This allows for the determination of the uptake rate constant. Subsequently, the organisms would be transferred to a clean environment, and the decrease in the tissue concentration of this compound would be monitored over time to determine the elimination rate constant. The use of the ¹³C-labeled compound ensures that the measurements are specific to the experimentally introduced 4-chlorophenol and are not confounded by previous exposure to the unlabeled compound.
While specific kinetic data for this compound is not available, studies on other labeled compounds provide a framework for such investigations. For example, the uptake and depuration of ¹³C-labeled nanoplastics have been studied in aquatic crustaceans, revealing that accumulation is related to exposure time and concentration, with rapid elimination once the organisms are returned to a clean environment nih.gov.
Table 2: Environmental Fate Parameters for 4-Chlorophenol
| Parameter | Value | Unit |
|---|---|---|
| Bioconcentration Factor (BCF) | 3.2 - 280 | L/kg |
| Soil Adsorption Coefficient (Koc) | 40 - 630 | L/kg |
| Biodegradation Half-life in Water | 2 - 15 | days |
Development and Validation of Predictive Environmental Models Using Labeled Tracers
Predictive environmental models are essential tools for assessing the potential risks of chemical contaminants and for informing regulatory decisions. These models simulate the fate and transport of chemicals in the environment based on their physicochemical properties and environmental parameters. The accuracy of these models is highly dependent on the quality of the input data and their validation against real-world measurements.
Isotopically labeled compounds like this compound play a crucial role in the development and validation of these models. By providing a means to accurately trace the movement and transformation of a specific chemical, they offer a powerful way to test and refine model predictions.
For instance, a multimedia environmental fate model could be used to predict the distribution of 4-chlorophenol in a controlled ecosystem or mesocosm. To validate the model, a known amount of this compound could be introduced into the system. The concentrations of the labeled compound in different environmental compartments (water, sediment, air, biota) would then be measured over time and compared to the model's predictions. Any discrepancies between the measured and predicted values can be used to identify areas where the model needs to be improved, for example, by adjusting partition coefficients or degradation rates.
The use of ¹³C-labeled compounds in combination with metabolic flux analysis has been shown to be a powerful tool for validating large-scale metabolic network models in microorganisms nih.govresearchgate.net. A similar approach can be applied to ecosystem-level models, where this compound would serve as a tracer to follow the biogeochemical pathways of this contaminant.
Advanced Methodologies for Quantification and Tracing with 4 Chlorophenol 13c6
Coupled Chromatographic-Spectrometric Techniques
The combination of chromatography for separation and mass spectrometry for detection provides a powerful platform for the analysis of 4-chlorophenol (B41353). The use of 4-Chlorophenol-13C6 is integral to these methods, compensating for variations in sample preparation and instrument response.
GC-MS/MS and LC-MS/MS Methodologies for Enhanced Selectivity and Sensitivity
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are leading techniques for the detection and quantification of chlorophenols. jcsp.org.pk These methods offer high selectivity and sensitivity, which are further improved by the use of this compound as an internal standard. nih.govacs.org
In a typical workflow, a known amount of this compound is added to a sample prior to extraction and analysis. acs.org This allows for the accurate quantification of native 4-chlorophenol by correcting for any losses that may occur during the analytical process. The distinct mass-to-charge ratio (m/z) of the 13C-labeled standard allows it to be distinguished from the unlabeled analyte by the mass spectrometer.
Methodologies like stir bar sorptive extraction (SBSE) followed by thermal desorption (TD)-GC-MS have demonstrated low detection limits for chlorophenols. jcsp.org.pk Similarly, UPLC-MS/MS methods are widely utilized due to their high selectivity and sensitivity, often negating the need for cumbersome derivatization steps required in some GC-based methods. nih.gov
Table 1: GC-MS/MS and LC-MS/MS Method Parameters for Chlorophenol Analysis
| Parameter | GC-MS/MS | LC-MS/MS |
| Sample Preparation | Derivatization (e.g., acetylation), Solid-Phase Microextraction (SPME) jcsp.org.pkacs.org | Solid-Phase Extraction (SPE), direct injection nih.govshimadzu.com |
| Injector | Temperature programmable vaporization | Not applicable |
| Column | Varies (e.g., C18) | Varies (e.g., C18) |
| Detection Mode | Multiple Reaction Monitoring (MRM) shimadzu.com | Multiple Reaction Monitoring (MRM) nih.gov |
| Internal Standard | This compound acs.org | This compound nih.gov |
| Detection Limits | ng/L to µg/L range jcsp.org.pk | µg/L range shimadzu.com |
This table is interactive. You can sort and filter the data by clicking on the column headers.
High-Resolution Accurate Mass Spectrometry (HRAMS) for Non-Targeted and Suspect Screening
High-Resolution Accurate Mass Spectrometry (HRAMS) is a powerful tool for identifying a wide range of compounds in complex samples without prior selection of specific target analytes. azolifesciences.com This technique provides highly accurate mass measurements, enabling the determination of the elemental composition of unknown compounds. scispec.co.th
When coupled with liquid chromatography (LC-HRAMS), it allows for the confident identification of small molecules like chlorophenols in various matrices. improvedpharma.com The high resolving power of HRAMS instruments, such as Orbitrap and Time-of-Flight (TOF) mass spectrometers, can distinguish between isobaric compounds that have the same nominal mass but different elemental formulas. azolifesciences.comscispec.co.th
In the context of 4-chlorophenol analysis, HRAMS can be used for:
Non-targeted screening: To identify the presence of 4-chlorophenol and other related contaminants in a sample without a preconceived list of targets.
Suspect screening: To search for a predefined list of suspected compounds, including 4-chlorophenol, based on their accurate mass.
Retrospective analysis: The full-scan data acquired during an HRAMS run can be re-examined at a later date to search for newly identified contaminants of concern. nih.gov
The use of this compound in HRAMS analysis can aid in the confirmation of detected 4-chlorophenol by providing a reference for retention time and mass accuracy.
Ion Mobility Mass Spectrometry (IM-MS) Applications for Isomer Differentiation
Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of separation to traditional mass spectrometry by differentiating ions based on their size, shape, and charge. researchgate.netpolyu.edu.hk This capability is particularly valuable for separating isomeric compounds, which have the same mass and are therefore indistinguishable by mass spectrometry alone. nih.govmdpi.com
For chlorophenols, different isomers can exhibit varying toxicities and environmental fates. cdc.gov IM-MS can be employed to differentiate between isomers of chlorophenol, providing more detailed and accurate information for risk assessment and source tracking. copernicus.org The collision cross-section (CCS) value, which is a measure of the ion's size and shape in the gas phase, can be used as an additional parameter for isomer identification. nih.gov
While specific applications of IM-MS for the differentiation of 4-chlorophenol isomers using this compound are not extensively documented in the provided search results, the principles of the technique strongly suggest its applicability. The labeled standard would co-elute chromatographically and have a similar drift time in the ion mobility cell to the native compound, aiding in its identification within a complex mixture.
Non-Traditional Isotope Ratio Analysis and Compound-Specific Isotope Analysis (CSIA)
Compound-Specific Isotope Analysis (CSIA) is an advanced analytical technique that measures the ratio of stable isotopes (e.g., ¹³C/¹²C) within an individual compound. tersusenv.comenviro.wiki This provides a unique "isotopic fingerprint" that can be used to trace the origin and transformation of contaminants in the environment. siremlab.com
Tracing Carbon Flow Through Complex Biogeochemical Cycles
CSIA is a powerful tool for understanding the fate of organic compounds in the environment. niwa.co.nz By analyzing the carbon isotope composition (δ¹³C) of a contaminant like 4-chlorophenol, scientists can track its movement and degradation through various environmental compartments, such as soil and water. enviro.wikiresearchgate.net
During biodegradation and other transformation processes, chemical bonds involving the lighter isotope (¹²C) are typically broken more readily than those with the heavier isotope (¹³C). siremlab.com This results in the remaining, undegraded contaminant becoming enriched in ¹³C. By measuring this isotopic fractionation, researchers can gain insights into the degradation pathways and rates of 4-chlorophenol in the environment. tersusenv.comresearchgate.net The use of this compound as a standard in these analyses is crucial for ensuring the accuracy of the δ¹³C measurements.
Forensic Applications in Environmental Contamination
The unique isotopic signature of a contaminant can be used to identify its source, a key aspect of environmental forensics. tersusenv.com If multiple sources of 4-chlorophenol contamination are present at a site, CSIA can potentially differentiate between them, provided their initial isotopic compositions are distinct. siremlab.com
Furthermore, CSIA can provide definitive evidence of in-situ degradation of 4-chlorophenol, which can be a critical line of evidence in monitored natural attenuation (MNA) strategies for site remediation. tersusenv.comenviro.wiki By demonstrating that the isotopic composition of the remaining 4-chlorophenol is becoming heavier over time, it can be confirmed that biodegradation is occurring. siremlab.com
Preparation of Certified Reference Materials and Inter-Laboratory Comparability Studies
The accuracy and reliability of analytical measurements for this compound are fundamentally reliant on the availability and proper use of Certified Reference Materials (CRMs). CRMs are highly characterized and homogenous materials with established property values, accompanied by an uncertainty value and a statement of metrological traceability. For isotopically labeled compounds like this compound, CRMs are typically prepared by specialized commercial laboratories that synthesize the crystalline material, verify its structure and purity, and then prepare solutions of precise concentrations. well-labs.com These solutions are often sold as neat materials or dissolved in a solvent like nonane (B91170) or methanol (B129727). lgcstandards.comisotope.com
The preparation of a CRM solution involves weighing the crystalline this compound using calibrated microbalances and dissolving it in high-purity, distilled-in-glass solvents within Class A volumetric flasks. well-labs.com This process ensures the concentration is known with a low degree of uncertainty. These CRMs are indispensable for calibrating analytical instruments, such as a Gas Chromatography-Mass Spectrometry (GC-MS) system, and for validating analytical methods. nibsc.org They serve as the benchmark against which routine laboratory-prepared standards and sample results are measured.
Inter-laboratory comparability is essential for ensuring that analytical results from different laboratories are consistent and reliable, a critical factor for regulatory monitoring and environmental assessment. ctc-n.org Proficiency testing (PT) schemes and inter-laboratory comparisons (ILCs) are primary tools for evaluating and demonstrating the competence of laboratories. syke.fi In these studies, a central organizer distributes identical or similar samples to multiple laboratories for analysis.
| Parameter | Specification | Source |
|---|---|---|
| Analyte Name | This compound | lgcstandards.com |
| Chemical Formula | ¹³C₆H₅ClO | lgcstandards.com |
| Purity | >95% (HPLC) | lgcstandards.com |
| Storage Temperature | +4°C | lgcstandards.com |
| Typical Use | Internal standard for quantification of 4-Chlorophenol | dss.go.thacs.org |
Automation and Miniaturization in Analytical Workflows for this compound Analysis
Modern analytical chemistry emphasizes the development of faster, more efficient, and environmentally friendly methods. Automation and miniaturization are key trends that address these needs by reducing sample and solvent volumes, decreasing analysis time, and increasing sample throughput. researchgate.net For the analysis of chlorophenols using this compound as an internal standard, these principles are applied through microextraction techniques and online analytical systems.
Microextraction Techniques (e.g., SPME, LPME)
Microextraction techniques are miniaturized sample preparation methods that have gained widespread use due to their efficiency, reduced solvent consumption, and high enrichment factors. researchgate.net
Solid-Phase Microextraction (SPME) is a solvent-free technique that integrates extraction, concentration, and sample introduction into a single step. iltusa.com In a typical application, a fused silica (B1680970) fiber coated with a stationary phase is exposed to a sample. iltusa.com For analyzing chlorophenols in water or soil extracts, this compound is added to the sample as an internal standard before the extraction begins. dss.go.thacs.org The fiber adsorbs the analytes, including the native chlorophenols and the labeled standard. After a set extraction time, the fiber is transferred to the hot injector of a GC-MS, where the analytes are thermally desorbed and analyzed. acs.org The use of this compound allows for accurate quantification by correcting for any variability in the extraction process. acs.org Research has optimized parameters for this analysis, such as using an 85 μm polyacrylate fiber, extracting for 20 minutes, and desorbing for 4 minutes in the GC injector. acs.org
Liquid-Phase Microextraction (LPME) encompasses several techniques where analytes are extracted from an aqueous sample into a micro-volume of a water-immiscible solvent. mdpi.com One prominent variant is Dispersive Liquid-Liquid Microextraction (DLLME) . In this method, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution of fine droplets that provides a large surface area for rapid analyte transfer. researchgate.net After centrifugation, a small volume of the sedimented extraction solvent is collected for analysis. researchgate.net For the determination of chlorophenols, this compound serves as the internal standard to ensure quantitative accuracy. researchgate.net Novel extraction solvents, such as deep eutectic solvents (DES), have been successfully used in DLLME for chlorophenol analysis. nih.gov
| Compound | Abbreviation | Relative Standard Deviation (RSD, n=6) - Procedure A (%) | Relative Standard Deviation (RSD, n=6) - Procedure B (%) |
|---|---|---|---|
| 2-chlorophenol | 2-CP | 6.7 | 9.3 |
| 4-chlorophenol | 4-CP | 8.4 | 14.9 |
| 2,4-dichlorophenol (B122985) | 2,4-DCP | 11.3 | 20.0 |
| 2,4,6-trichlorophenol | 2,4,6-TCP | 10.9 | 18.1 |
| Pentachlorophenol | PCP | 11.6 | 20.3 |
Online Sample Preparation and Analysis Systems
Connecting sample preparation directly to the analytical instrument in an "online" configuration represents a high degree of automation. This approach minimizes manual intervention, reduces the potential for contamination or error, and significantly increases sample throughput, which is crucial for large-scale monitoring projects. acs.org
Automated SPME systems utilize an autosampler to manage the entire process, from exposing the fiber to the sample (and its headspace), to immersion in a derivatization solution if needed, and finally to injection into the GC. dphen1.comresearchgate.net This full automation improves precision and reduces analysis time compared to manual methods. researchgate.net The consistent timing and handling afforded by automation are critical for achieving reproducible results, which are underpinned by the inclusion of this compound as an internal standard.
Online membrane sampling is another advanced automated technique. For instance, Condensed Phase Membrane Introduction Mass Spectrometry (CP-MIMS) uses a hollow-fiber membrane probe that is placed directly into a water sample. acs.org Analytes diffuse across the membrane into a flowing acceptor phase, which carries them directly into the mass spectrometer. In a high-throughput setup for analyzing tire-derived pollutants, a 13C6-labeled internal standard was included in the acceptor phase itself to continuously monitor for ionization suppression and instrument drift. acs.org A similar strategy would be employed for 4-chlorophenol analysis, where this compound ensures data quality in a rapid, automated workflow. Such systems can reduce analysis time to approximately 4 minutes per sample, allowing for hundreds of analyses per day. acs.org
| Parameter | Description |
|---|---|
| Total Analysis Time | Approx. 4 minutes per sample |
| Rinse Cycle | 1-minute rinse with methanol between each sample |
| Calibration | Full calibration performed at the start and end of each run |
| QA/QC Frequency | Calibration standard and deionized water blank analyzed after every 5 samples |
| Daily Throughput | 132-176 total analyses |
Emerging Research Frontiers and Future Directions for 4 Chlorophenol 13c6
Integration with Multi-Omics Approaches in Environmental Systems Biology
The use of 4-Chlorophenol-13C6 is set to revolutionize environmental systems biology by enabling its integration with multi-omics approaches. numberanalytics.com These approaches, which include metagenomics, proteomics, and metabolomics, provide a holistic view of biological systems by analyzing the entire set of genes, proteins, and metabolites, respectively. researchgate.netuclastresslab.org By using this compound as a tracer, researchers can follow its path through an ecosystem and observe its effects on the various "omes."
Metagenomics: This field studies the collective genetic material from a community of organisms. nih.gov In the context of this compound, metagenomic analysis of soil or water samples can reveal how microbial communities respond to the presence of this contaminant. nih.gov For instance, it can identify which microbial species are involved in its degradation and what genetic pathways are activated.
Proteomics: This is the large-scale study of proteins. By exposing a microbial community to this compound and analyzing the resulting changes in protein expression, scientists can identify the specific enzymes and proteins involved in its breakdown.
Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. nih.gov When an organism metabolizes this compound, it produces a series of intermediate compounds. Metabolomic analysis can identify these metabolites, providing a detailed map of the degradation pathway. nih.gov
The integration of these multi-omics approaches with isotopic labeling provides a powerful toolkit for understanding the complex interactions between pollutants and biological systems. ufz.desib.swiss This knowledge is crucial for developing effective bioremediation strategies and for assessing the ecological risks of contaminants.
Advanced Computational Chemistry and Molecular Modeling for Predicting Interactions and Fate
Advanced computational chemistry and molecular modeling are becoming increasingly important for predicting the environmental fate and interactions of compounds like 4-Chlorophenol (B41353). mdpi.comresearchgate.net These computational methods can simulate the behavior of molecules at an atomic level, providing insights that are often difficult to obtain through experimental methods alone. chemrxiv.org
By using molecular modeling, researchers can predict how this compound will interact with other molecules in the environment, such as water, soil particles, and biological macromolecules. mdpi.com For example, modeling can be used to:
Predict Adsorption: Simulate the binding of this compound to soil organic matter and clay minerals, which is a key process controlling its mobility in the environment.
Elucidate Reaction Mechanisms: Model the chemical reactions that lead to the degradation of this compound, such as oxidation by hydroxyl radicals. mdpi.com This can help to identify the primary degradation products and assess their potential toxicity.
Understand Biological Interactions: Simulate the binding of this compound to enzymes in microorganisms, which can provide insights into the mechanisms of biodegradation. nih.gov
Computational studies have been used to investigate the degradation of 4-chlorophenol, providing insights into reaction pathways and the intermediates that may be formed. mdpi.com These models can be further refined by incorporating experimental data obtained using this compound, leading to more accurate predictions of its environmental behavior.
Development of Novel Labeled Analogs for Specific Research Questions
The success of this compound has spurred interest in the development of other novel labeled analogs to address specific research questions. dspsystems.eu Isotopic labeling is a powerful technique that allows researchers to trace the path of a molecule through a complex system. rsc.orgepa.gov By replacing one or more atoms in a molecule with their heavier isotopes, scientists can distinguish the labeled molecule from its naturally occurring counterparts.
The choice of isotopic label and its position in the molecule can be tailored to the specific research question. For example:
Different Isotopic Labels: While 13C is a common choice, other stable isotopes such as deuterium (B1214612) (2H), nitrogen-15 (B135050) (15N), and oxygen-18 (18O) can also be used. The choice of isotope depends on the specific analytical technique being used and the information that is sought.
Derivatization: In some cases, it may be necessary to chemically modify the labeled compound, a process known as derivatization, to make it more suitable for analysis. nemi.gov For example, derivatization can be used to increase the volatility of a compound for gas chromatography-mass spectrometry (GC-MS) analysis.
The development of a wider range of labeled analogs of chlorophenols and other environmental contaminants will provide researchers with a more versatile toolkit for studying their fate and effects.
| Labeled Compound | Isotope | Application |
| This compound | 13C | Internal standard for quantification of 4-chlorophenol |
| 2,4-Dichlorophenol-13C6 | 13C | Tracer for studying the degradation of 2,4-dichlorophenol (B122985) |
| 2,4,6-Trichlorophenol-13C6 | 13C | Used in biodegradation and environmental persistence studies |
| Catechol-13C6 | 13C | Internal standard for tracking catechol derivatives |
Application in Remediation Technologies Research
This compound is a valuable tool for research into remediation technologies, such as bioremediation and advanced oxidation processes (AOPs). nih.govabzums.ac.ir These technologies aim to remove or detoxify contaminants from the environment.
Bioremediation: This approach uses microorganisms to break down pollutants. nih.gov this compound can be used to track the effectiveness of bioremediation by measuring the rate at which it is degraded by a specific microbial community. nih.govpsu.edu This information can be used to optimize the conditions for bioremediation, such as nutrient levels and oxygen availability.
Advanced Oxidation Processes (AOPs): These are chemical treatment processes that use highly reactive species, such as hydroxyl radicals, to destroy pollutants. bioline.org.brjeeng.net this compound can be used to study the mechanisms of AOPs and to identify the degradation products. mdpi.com This is important for ensuring that the AOP is effective and does not produce any harmful byproducts. researchgate.net
By providing a way to accurately track the fate of contaminants, this compound is helping to advance the development of more effective and efficient remediation technologies.
Role in Advancing Understanding of Persistent Organic Pollutants (POPs) Transformation and Bioavailability
4-Chlorophenol is considered a persistent organic pollutant (POP), a class of chemicals that are resistant to environmental degradation and can accumulate in living organisms. jeeng.netresearchgate.net Understanding the transformation and bioavailability of POPs is a major challenge in environmental science. researchgate.netresearchgate.net this compound can play a key role in advancing this understanding.
Transformation: this compound can be used to study the various transformation processes that POPs undergo in the environment, such as photolysis (breakdown by light), hydrolysis (reaction with water), and biodegradation. uni-due.de By tracking the disappearance of the labeled compound and the appearance of labeled degradation products, researchers can determine the rates and pathways of these transformation processes.
Bioavailability: This refers to the fraction of a contaminant that is available to be taken up by living organisms. acs.org The bioavailability of POPs can be affected by a variety of factors, such as their association with soil and sediment particles. This compound can be used to measure the bioavailability of 4-chlorophenol in different environmental compartments. For example, by exposing organisms to soil or sediment contaminated with the labeled compound, researchers can determine how much is taken up and accumulated in their tissues. ula.ve
The use of this compound and other labeled POPs will provide crucial data for assessing the risks of these chemicals to human health and the environment.
Conclusion
Summary of Key Contributions of 4-Chlorophenol-¹³C₆ Research to Environmental and Analytical Chemistry
The primary contribution of 4-Chlorophenol-¹³C₆ is its role as an ideal internal standard for isotope dilution analysis, particularly in quantifying 4-chlorophenol (B41353) and other related phenolic compounds in complex environmental matrices. smolecule.comacs.orgisotope.com Chlorophenols are recognized as significant environmental pollutants, originating from industrial processes, and as degradation products of pesticides. nih.gov Several chlorophenols are classified as priority pollutants by the U.S. Environmental Protection Agency (EPA) due to their toxicity and persistence in soil and water. acs.orgdss.go.th
The use of 4-Chlorophenol-¹³C₆ allows for precise quantification by correcting for the loss of analyte during sample preparation, extraction, and analysis. smolecule.comnemi.gov Because the labeled standard behaves identically to the native analyte during these steps, the ratio of the labeled to the unlabeled compound remains constant, enabling highly accurate concentration measurements even at trace levels. smolecule.comepa.gov This has been instrumental in studies determining the extent of chlorophenol contamination in various environmental compartments, including soil and water. acs.orgdss.go.th Research has demonstrated its application in methods combining accelerated solvent extraction (ASE) with solid-phase microextraction (SPME) and gas chromatography/mass spectrometry (GC/MS) for robust analysis of soil samples. acs.orgdss.go.th
Recapitulation of Methodological Advancements Facilitated by 4-Chlorophenol-¹³C₆
The availability of 4-Chlorophenol-¹³C₆ has directly facilitated advancements in analytical methodologies, most notably isotope dilution mass spectrometry (IDMS). nemi.govepa.gov This technique is considered a gold standard for quantitative analysis due to its high precision and accuracy. EPA methods, such as Method 1653 and Method 1625, explicitly detail the use of stable isotopically labeled analogs for the determination of chlorinated phenolics and other semivolatile organic compounds in wastewater. nemi.govepa.govepa.gov
By serving as an internal standard, 4-Chlorophenol-¹³C₆ allows analytical chemists to overcome challenges posed by matrix effects, where other components in a sample (like soil organic matter or dissolved substances in water) can interfere with the measurement of the target analyte. acs.org The standard compensates for these interferences, leading to more reliable and reproducible results. This has enabled the development of sensitive methods capable of detecting chlorophenols at low parts-per-billion (ppb) or even ng/L levels, which is crucial for assessing compliance with environmental regulations. nih.govdss.go.thresearchgate.net
Table 1: Application of 4-Chlorophenol-¹³C₆ in Analytical Methods
| Analytical Technique | Matrix | Purpose of ¹³C₆-Standard | Key Finding | Reference(s) |
|---|---|---|---|---|
| ASE-SPME-GC/MS | Soil | Internal Standard for Quantification | Enabled determination of chlorophenol contamination in highly polluted industrial soils, with concentrations up to 12 mg/kg. | acs.orgdss.go.th |
| In situ Acetylation-GC/MS | Wastewater | Isotope Dilution Analog | Used in EPA Method 1653 to correct for variability in the analytical technique, ensuring quality control. | nemi.gov |
Unanswered Questions and Future Research Trajectories
While 4-Chlorophenol-¹³C₆ has solidified its place in quantitative analysis, several research avenues remain open. The focus of future work could shift from merely quantifying the parent compound to tracing its complete environmental lifecycle.
Metabolite Identification and Transformation Pathways: Although 4-Chlorophenol-¹³C₆ is used to understand the behavior of its unlabeled counterpart, more extensive studies could use it to trace transformation products. musechem.com By tracking the ¹³C label, researchers can more definitively identify metabolites and degradation intermediates formed through biotic and abiotic processes, such as microbial degradation or photocatalysis. smolecule.comd-nb.inforsc.org
Bioavailability and "Bound" Residue Formation: A significant challenge in environmental science is understanding the fraction of a contaminant that is "bioavailable" versus the portion that becomes sequestered or "bound" to soil and sediment particles. d-nb.info Studies using ¹³C-labeled compounds like 2,4-D have shown how carbon from a contaminant can be incorporated into microbial biomass and soil organic matter. d-nb.info Similar research using 4-Chlorophenol-¹³C₆ could elucidate the long-term fate and stability of its residues in soil ecosystems.
Advanced Analytical Techniques: There is potential to integrate 4-Chlorophenol-¹³C₆ with emerging high-resolution mass spectrometry (HRMS) techniques. This could enable more sensitive detection and provide greater insight into the complex interactions between chlorophenols and environmental matrices without the extensive sample cleanup currently required.
Investigating Isotope Effects: While generally assumed to be negligible in analytical applications, kinetic isotope effects (KIEs) can influence the rate of chemical reactions, including environmental degradation. Future research could investigate if significant KIEs exist for the degradation of 4-Chlorophenol-¹³C₆ under various environmental conditions, which could refine models of contaminant fate.
Broader Implications for Environmental Science and Analytical Chemistry in Understanding Contaminant Dynamics
The successful application of 4-Chlorophenol-¹³C₆ holds broader implications for the study of environmental contaminants. It exemplifies the power of stable isotope-labeled standards in moving beyond simple concentration measurements to a more dynamic understanding of a pollutant's journey through the environment. musechem.comsmolecule.com
The precision afforded by these standards is essential for validating and improving models that predict the transport, fate, and ecological impact of pollutants. nih.gov As analytical methods become more sensitive, it is possible to catalog a wider range of contaminants and their byproducts in ecosystems, revealing the true lifecycle of synthetic chemicals. nih.gov The use of labeled compounds like 4-Chlorophenol-¹³C₆ is fundamental to this effort, providing the benchmark against which the accuracy of new and existing methods is judged. Ultimately, this leads to more robust risk assessments, effective remediation strategies, and better-informed environmental regulations designed to protect public health and ecosystem integrity. nih.govnih.gov
Q & A
Q. What are the best practices for long-term storage of this compound to prevent isotopic exchange or degradation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
